molecular formula C15H10BrN3OS B346663 Lipofermata CAS No. 297180-15-5

Lipofermata

Cat. No. B346663
CAS RN: 297180-15-5
M. Wt: 360.2g/mol
InChI Key: RRBYYBWDUNSVAW-UHFFFAOYSA-N
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Description

Lipofermata is an inhibitor of fatty acid transport protein 2 (FATP2). It inhibits the uptake of long- and very long-chain fatty acids, but not medium-chain fatty acids in various cells. Lipofermata also inhibits induction of BiP and CHOP, apoptosis, and lipid droplet accumulation, as well as reduces production of reactive oxygen species (ROS) and reverses decreases in glutathione (GSH) levels .


Synthesis Analysis

The synthesis of Lipofermata involves lipid metabolism. FATP2 plays a critical role in the esterification of long-chain fatty acids into triglycerides (TG), acting as both a synthetase and transporter of fatty acids . Inhibiting FATP2 with Lipofermata ablates the uptake of lipids and renders cells sensitive to targeted therapy .


Physical And Chemical Properties Analysis

Lipofermata has a molecular formula of C15H10BrN3OS and a molecular weight of 360.23. It is a solid substance and has a solubility of 90 mg/mL in DMSO .

Mechanism of Action

Target of Action

Lipofermata primarily targets the Fatty Acid Transport Protein 2 (FATP2) . FATP2 is a transporter for long-chain and very-long-chain fatty acids . It plays a crucial role in lipid metabolism, which is essential for maintaining bone homeostasis, particularly in osteoclasts (OCs) formation . FATP2 is also involved in the reprogramming of neutrophils to an immunosuppressive and pro-tumorigenic state .

Mode of Action

Lipofermata acts as an inhibitor of FATP2 . It selectively inhibits the fatty acid transport function of FATP2 without affecting acetyl-CoA synthetase activity . This inhibition results in significant changes in the cells, particularly in the differentiation of OCs .

Biochemical Pathways

The inhibition of FATP2 by Lipofermata affects several biochemical pathways. It reduces fatty acid β-oxidation and inhibits energy metabolism . It also regulates Reactive Oxygen Species (ROS) metabolism to decrease ROS production . These changes in the biochemical pathways ultimately inhibit OC differentiation .

Result of Action

The inhibition of FATP2 by Lipofermata results in significant molecular and cellular effects. It inhibits OC differentiation , reverses the suppressive activity of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) , and reduces tumor growth . In pathological models of bone loss induced by LPS or ovariectomy, in vivo treatment with Lipofermata was able to rescue the loss of bone mass by inhibiting OC differentiation .

Action Environment

Environmental factors such as hypoxia, acidosis, and nutritional alterations can influence the action of Lipofermata . These factors can promote metabolic reprogramming in tumor cells, affecting lipid metabolism and functional phenotypes of cells in the tumor microenvironment . .

Future Directions

Lipofermata has shown potential in overcoming resistance to targeted therapy in aged individuals due to the influences of the aged microenvironment . It has also shown potential in sensitizing breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment . Further studies may seek to determine the role of TXNIP and ER stress in lipotoxic TMEs, in the context of OV therapy .

properties

IUPAC Name

5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYYBWDUNSVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipofermata

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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